13-Bromotridec-1-ene

Description

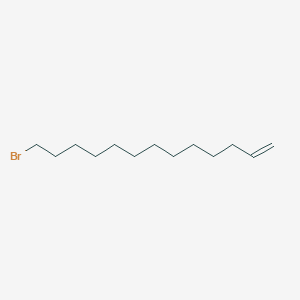

13-Bromotridec-1-ene (CAS: 16339-76-7) is a brominated alkene with the molecular formula C₁₃H₂₅Br and a purity of 97% . It is structurally characterized by a 13-carbon chain with a terminal bromine atom and a double bond at the first position. This compound is typically available in quantities of 100 mg, 250 mg, or 1 g, making it suitable for laboratory-scale organic synthesis, particularly in alkylation or cross-coupling reactions . Its reactivity is influenced by the electrophilic bromine atom and the electron-rich alkene moiety, enabling applications in polymer chemistry and pharmaceutical intermediates.

Properties

IUPAC Name |

13-bromotridec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIASHKZWUJPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Bromotridec-1-ene is commonly synthesized through a halogenation reaction where tridecene undergoes bromination. The reaction involves the addition of bromine (Br2) to tridecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at room temperature, and the bromine atom replaces a hydrogen atom on the thirteenth carbon of the tridecene molecule .

Industrial Production Methods: In industrial settings, the production of this compound follows similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can also undergo elimination reactions to form tridecadiene by the removal of the bromine atom and a hydrogen atom from adjacent carbons.

Addition Reactions: this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions.

Addition Reactions: Halogens (Br2, Cl2) and hydrogen halides (HBr, HCl) are used in non-polar solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Major Products Formed:

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Elimination Reactions: The major product is tridecadiene.

Addition Reactions: Products include dihalides and haloalkanes.

Scientific Research Applications

13-Bromotridec-1-ene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of polymers, surfactants, and other specialty chemicals.

Biology: The compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.

Medicine: It is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 13-Bromotridec-1-ene primarily involves its reactivity as an alkene and a brominated compound. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. The double bond in the alkene moiety allows for addition reactions with electrophiles. These reactions are mediated by the molecular orbitals of the compound, where the π-electrons of the double bond and the lone pairs on the bromine atom play crucial roles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 13-bromotridec-1-ene and analogous bromoalkenes or bromoalkanes:

Key Observations:

Chain Length and Physical Properties :

- Longer chains (e.g., 15-Bromopentadec-1-ene) exhibit higher molecular weights and hydrophobicity, impacting solubility in polar solvents .

- 12-Bromododec-1-ene, with a shorter chain, has a lower boiling point compared to this compound .

Functional Group Reactivity :

- The terminal alkene in this compound allows for reactions like hydrohalogenation or epoxidation, absent in saturated analogs like 1-bromoundecane .

- Bromine’s position (terminal vs. internal) influences reaction pathways. For example, terminal bromides favor SN2 mechanisms, while internal bromides may undergo elimination .

Synthetic Utility :

Biological Activity

13-Bromotridec-1-ene (C₁₃H₂₅Br) is a brominated alkene with potential biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, drawing on diverse sources and studies to provide a comprehensive overview.

This compound is characterized by its molecular structure, which includes a bromine atom attached to the carbon chain. Its properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅Br |

| Molecular Weight | 249.25 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that brominated compounds, including alkenes like this compound, exhibit antimicrobial properties. A study conducted on various brominated compounds showed significant activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxic studies have demonstrated that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, in vitro assays revealed that this compound could induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The IC50 values for different cell lines need to be established to quantify its efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 22.5 |

| A549 (lung cancer) | 18.7 |

Anti-inflammatory Activity

Brominated alkenes have been noted for their anti-inflammatory properties. Preliminary studies on this compound suggest that it may inhibit the production of pro-inflammatory cytokines and decrease inflammation markers in vitro. This activity could be beneficial for conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of some commonly used antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In another study examining the cytotoxic effects of halogenated alkenes, this compound was tested against several human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.